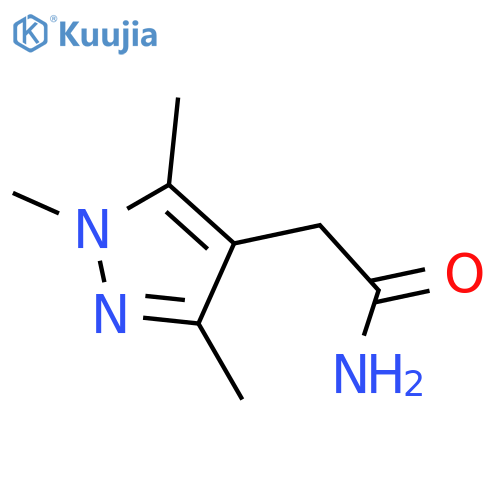Cas no 1017502-16-7 (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide)

1017502-16-7 structure
商品名:2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
CAS番号:1017502-16-7
MF:C8H13N3O
メガワット:167.208321332932
MDL:MFCD08685646
CID:1076217
PubChem ID:41031989
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
- LS-05950
- STK256647
- 2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- AKOS005423771
- EN300-68911
- G22509
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide, AldrichCPR
- 1017502-16-7
- MFCD08685646
- CHEMBL4555896
- Z287484230
- CS-0217134
- ALBB-018013
- W1V
- 2-(trimethyl-1H-pyrazol-4-yl)acetamide
- 1H-pyrazole-4-acetamide, 1,3,5-trimethyl-
-
- MDL: MFCD08685646
- インチ: InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12)
- InChIKey: JQSGNNVZAVLVHV-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C(C)=C1CC(N)=O)C
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 175-177 °CEnamineEN300-68911
- ふってん: 368.9±30.0 °C at 760 mmHg
- フラッシュポイント: 176.9±24.6 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-68911-0.1g |
2-(trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 0.1g |
$87.0 | 2023-02-13 | |
| Enamine | EN300-68911-2.5g |
2-(trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 2.5g |
$465.0 | 2023-02-13 | |
| TRC | B535880-250mg |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 250mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB379502-1g |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide; . |
1017502-16-7 | 1g |
€317.00 | 2025-03-19 | ||
| Aaron | AR00HAA3-10g |
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 10g |
$1829.00 | 2023-12-16 | |
| Aaron | AR00HAA3-100mg |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 100mg |
$145.00 | 2025-03-31 | |
| Ambeed | A295639-1g |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95+% | 1g |
$267.0 | 2024-04-26 | |
| Aaron | AR00HAA3-2.5g |
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 2.5g |
$665.00 | 2023-12-16 | |
| A2B Chem LLC | AI05375-500mg |
2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 500mg |
$241.00 | 2024-04-20 | |
| A2B Chem LLC | AI05375-1g |
2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 1g |
$300.00 | 2024-04-20 |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1017502-16-7 (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide) 関連製品
- 6123-63-3(1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one)
- 36140-83-7(3-(3,5-dimethylpyrazol-1-yl)-3-oxo-propanenitrile)
- 5744-56-9(1,3-Dimethyl-1H-pyrazole-5-carboxylic acid)
- 18712-39-5((1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol)
- 5744-59-2(1,5-Dimethyl-1H-pyrazole-3-carboxylic acid)
- 1072-91-9(1,3,5-Trimethylpyrazole)
- 2644-93-1(1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde)
- 91138-00-0(5-methyl-1-phenyl-pyrazole-4-carboxylic acid)
- 27258-33-9(1-Methyl-1H-pyrazole-5-carbaldehyde)
- 17629-26-4(1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1017502-16-7)2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide

清らかである:99%
はかる:1g
価格 ($):240.0